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AZD-9291 dimesylate

Cat. No.: B1574248
M. Wt: 691.82
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Description

Historical Context of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs)

Overview of First and Second Generation EGFR-TKIs and Their Therapeutic Implications

The development of EGFR-TKIs has progressed through distinct generations, each with its own characteristics and therapeutic implications.

First-generation EGFR-TKIs , such as gefitinib (B1684475) and erlotinib, are reversible inhibitors that compete with adenosine (B11128) triphosphate (ATP) at the tyrosine kinase domain of the EGFR. nih.govfrontiersin.org These agents demonstrated significant clinical benefit in patients with NSCLC whose tumors harbor activating EGFR mutations, such as deletions in exon 19 or the L858R point mutation in exon 21. nih.govnih.gov For these patients, first-generation TKIs led to improved response rates and progression-free survival compared to traditional chemotherapy. mdpi.com However, their efficacy is limited by the eventual development of acquired resistance. dovepress.commdpi.com

Second-generation EGFR-TKIs , including afatinib (B358) and dacomitinib, were developed to provide a more potent and broader inhibition of the ErbB family of receptors. nih.govspandidos-publications.com Unlike their predecessors, these are irreversible inhibitors, forming a covalent bond with the EGFR kinase domain. mdpi.com This was intended to overcome some forms of resistance and provide more durable responses. spandidos-publications.com While studies have shown that second-generation TKIs can offer improved progression-free survival compared to first-generation agents, they are also associated with increased toxicities due to their less selective inhibition of wild-type (non-mutated) EGFR. mdpi.combiomolther.orgiu.edu

GenerationExamplesMechanism of ActionPrimary Target
FirstGefitinib, ErlotinibReversibleActivating EGFR mutations (e.g., Exon 19 del, L858R)
SecondAfatinib, DacomitinibIrreversiblePan-ErbB family inhibitor

The Challenge of Acquired T790M-Mediated Resistance to Earlier EGFR-TKIs

Despite the initial success of first- and second-generation EGFR-TKIs, the majority of patients eventually experience disease progression due to the development of acquired resistance. nih.govnih.gov The most common mechanism of this resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in the EGFR gene known as the T790M mutation. mdpi.comnih.gov

The T790M mutation occurs in exon 20 of the EGFR gene and involves the substitution of threonine (T) with methionine (M) at position 790, which is considered the "gatekeeper" residue of the ATP-binding pocket. aacrjournals.orgactaoncologicaturcica.com This alteration is thought to increase the receptor's affinity for ATP, thereby reducing the binding efficacy of first- and second-generation TKIs and rendering them less effective. actaoncologicaturcica.com The presence of the T790M mutation poses a significant clinical challenge, as it negates the therapeutic benefit of these earlier-generation inhibitors and necessitates a change in treatment strategy. dovepress.comasjo.in The high frequency of T790M-mediated resistance highlighted the urgent need for novel therapies that could effectively target this specific mutation. mdpi.comnih.gov

Rationale for the Development of Third-Generation EGFR-TKIs

The prevalence of the T790M mutation as the primary driver of resistance to first- and second-generation EGFR-TKIs provided a clear rationale for the development of a new class of inhibitors. frontiersin.orgnih.gov The goal was to create a compound that could potently inhibit EGFR with the T790M resistance mutation while also maintaining activity against the initial sensitizing mutations (Exon 19 deletions and L858R). nih.govnih.gov

Furthermore, a key objective was to design an inhibitor with greater selectivity for mutant EGFR over wild-type (WT) EGFR. biomolther.orgnih.gov The inhibition of WT EGFR by first- and second-generation TKIs is a major cause of dose-limiting toxicities, such as skin rash and diarrhea. mdpi.combiomolther.org By sparing WT EGFR, a third-generation inhibitor could potentially offer a better tolerability profile, allowing for more sustained treatment. frontiersin.orgdovepress.com Therefore, the development of third-generation EGFR-TKIs was driven by the dual needs of overcoming T790M-mediated resistance and improving the selectivity of EGFR inhibition. nih.govnih.gov

Positioning of AZD-9291 Dimesylate as a Third-Generation, Mutant-Selective EGFR Inhibitor

This compound (osimertinib) emerged from these research efforts as a leading third-generation EGFR-TKI. nih.govadooq.com It is an oral, irreversible inhibitor designed specifically to target both the sensitizing EGFR mutations and the T790M resistance mutation. frontiersin.orgjwatch.org A key feature of AZD-9291 is its high selectivity for mutant forms of EGFR over the wild-type receptor. nih.govacs.org

Preclinical studies demonstrated that AZD-9291 potently inhibits EGFR phosphorylation and cell growth in cell lines harboring both sensitizing EGFR mutations and the T790M mutation. nih.govresearchgate.net In contrast, it showed significantly lower activity against wild-type EGFR cell lines. nih.govresearchgate.net This mutant-selective profile translates into a more targeted therapeutic effect, directly addressing the mechanism of resistance while minimizing the off-target effects associated with earlier generation TKIs. frontiersin.orgamegroups.org AZD-9291 binds irreversibly to the cysteine-797 residue within the ATP-binding site of the EGFR, leading to a potent and sustained inhibition of the mutated receptor. dovepress.comnih.gov This positions AZD-9291 as a crucial therapeutic option for patients with EGFR T790M-positive NSCLC whose disease has progressed on a prior EGFR-TKI. frontiersin.orgnih.gov

CompoundIC₅₀ (nM) for EGFR Mutants (in vitro)IC₅₀ (nM) for Wild-Type EGFR (in vitro)Selectivity for Mutant vs. Wild-Type
AZD-9291 (Osimertinib)11.44 (L858R/T790M), 12.92 (Exon 19 del) dovepress.comselleckchem.com~493.8 dovepress.comSignificantly higher for mutant EGFR drugbank.com

Properties

Molecular Formula

C30H41N7O8S2

Molecular Weight

691.82

Synonyms

(Z)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylimidic acid compound with methanesulfonic acid (1:2)

Origin of Product

United States

Preclinical Pharmacological Characterization and Mechanism of Action of Azd 9291 Dimesylate

Molecular Target Engagement and Binding Profile

Irreversible Covalent Binding to Cysteine 797 within the EGFR Kinase Domain

AZD-9291 is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of the EGFR kinase. nih.govnih.gov Its mechanism of action involves the formation of a covalent bond with a specific amino acid residue within the ATP-binding site of the EGFR kinase domain. aacrjournals.orgnih.gov This targeted residue is cysteine-797 (Cys797). nih.govnih.gov The chemical structure of AZD-9291 includes a reactive acrylamide (B121943) group which serves as a Michael acceptor. patsnap.com This feature allows the compound to form a permanent bond with the thiol group of the Cys797 residue. nih.govpatsnap.com

This irreversible binding is a key characteristic of third-generation EGFR TKIs and ensures prolonged inhibition of the receptor's kinase activity, even after the drug has been cleared from systemic circulation. patsnap.com The covalent interaction effectively blocks the ATP-binding pocket, thereby preventing the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival. patsnap.comfda.gov The formation of this covalent bond has been confirmed through mass spectrometry analysis of chymotrypsin (B1334515) digests of recombinant EGFR (L858R/T790M) treated with AZD-9291. aacrjournals.orgnih.gov

High Potency and Selective Inhibition of Activating (e.g., L858R, Exon 19 Deletion) and T790M Resistance Mutations in EGFR

AZD-9291 was specifically engineered to be highly potent against both the initial sensitizing (activating) mutations in EGFR and the secondary T790M resistance mutation. aacrjournals.orgnih.gov The most common activating mutations are in-frame deletions in exon 19 (Exon 19 Deletion) and a point mutation in exon 21, resulting in a leucine-to-arginine substitution at position 858 (L858R). nih.gov The T790M mutation, also known as the "gatekeeper" mutation, arises in response to treatment with first- and second-generation EGFR TKIs and confers resistance by increasing the receptor's affinity for ATP. nih.govdrugbank.com

Preclinical studies have consistently demonstrated the high potency of AZD-9291 against these mutant forms of EGFR. aacrjournals.orgnih.gov In both biochemical and cellular assays, AZD-9291 effectively inhibits the phosphorylation of EGFR in cell lines harboring sensitizing mutations (such as PC-9 with an exon 19 deletion and H3255 with the L858R mutation) and those with the T790M resistance mutation (like H1975, which has both L858R and T790M mutations). aacrjournals.orgnih.govnih.gov This potent inhibition of mutant EGFR leads to the suppression of downstream signaling pathways and inhibits the growth of cancer cells. aacrjournals.orgnih.gov

Differentiated Activity and Selectivity Margin Against Wild-Type EGFR

A critical feature of AZD-9291 is its selectivity for mutant forms of EGFR over the wild-type (WT) receptor. aacrjournals.orgnih.gov This selectivity is crucial for minimizing the side effects commonly associated with first- and second-generation EGFR TKIs, which are primarily caused by the inhibition of WT EGFR in healthy tissues. nih.govamegroups.org

Biochemical assays have shown that AZD-9291 is approximately 200 times more potent against the L858R/T790M double mutant EGFR than against WT EGFR. aacrjournals.orgnih.govrcsb.org This significant selectivity margin means that at therapeutic concentrations, AZD-9291 can effectively inhibit the mutant receptors driving cancer growth while having a much lower impact on the normal EGFR found in the body. aacrjournals.orgamegroups.org This differentiated activity profile translates to less activity against WT EGFR phosphorylation in cellular assays and a better-tolerated safety profile in preclinical models. nih.govnih.gov

Enzymatic Inhibition Kinetics

Apparent Half-Maximal Inhibitory Concentrations (IC50) Against Recombinant Mutant EGFR Kinase Domains

The potency of AZD-9291 has been quantified using half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the target enzyme's activity. For irreversible inhibitors like AZD-9291, these are often referred to as "apparent" IC50 values because they are dependent on the incubation time. aacrjournals.orgnih.gov

In recombinant enzyme assays, AZD-9291 has demonstrated low nanomolar potency against various mutant EGFR kinase domains. nih.govmedchemexpress.com These findings are corroborated by cellular assays that measure the inhibition of EGFR phosphorylation in cancer cell lines. aacrjournals.orgnih.gov

Interactive Data Table: Apparent IC50 Values of AZD-9291 Against EGFR Variants

EGFR VariantApparent IC50 (nM)Reference
L858R/T790M1 aacrjournals.orgnih.govmedchemexpress.com
L858R12 aacrjournals.orgnih.govmedchemexpress.com
Exon 19 Deletion15-17 apexbt.com
Wild-Type~480 apexbt.com

Note: The IC50 values are approximate and can vary depending on the specific assay conditions.

Time-Dependent Inhibition Characteristics of an Irreversible Agent

The covalent binding mechanism of AZD-9291 results in time-dependent inhibition of EGFR. nih.govacs.org This means that the extent of inhibition increases with the duration of exposure to the drug. fda.gov Unlike reversible inhibitors, where a state of equilibrium is reached quickly, the potency of an irreversible inhibitor like AZD-9291 increases over time as more and more enzyme molecules become covalently modified and permanently inactivated. chemrxiv.org

Studies have shown that the IC50 for EGFR phosphorylation decreases as the incubation time with AZD-9291 increases, with maximal inhibition typically observed after several hours. fda.gov This time-dependent characteristic is a hallmark of irreversible inhibitors and contributes to the sustained pharmacodynamic effect of the drug in vivo. fda.govchemrxiv.org The kinetic parameters that define this process, such as the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_I), provide a more comprehensive measure of the inhibitor's efficiency than a simple IC50 value. chemrxiv.org

Comparative Kinase Selectivity Profiling Across Other Receptor Tyrosine Kinases

In extensive kinase screening, AZD-9291 dimesylate has demonstrated a high degree of selectivity for EGFR. A counter-screen against 277 other protein kinases revealed significant activity (over 75% inhibition at a 1 µM concentration) against only a small number of other kinases, including ACK1, BLK, and ErbB4 (HER4). harvard.edu This indicates a focused inhibitory profile, primarily targeting the EGFR family. harvard.edu While potent against mutant EGFR, AZD-9291 and its active metabolite AZ5104 have been shown in vitro to have the potential to target HER2 and HER4 kinase activity. nih.govfda.gov This broader activity within the HER family may be clinically relevant, as HER2 amplification can be a mechanism of acquired resistance to EGFR TKIs. researchgate.netaacrjournals.org

Table 1: Kinase Selectivity of this compound

Kinase Activity Reference
EGFR (mutant) High nih.govselleckchem.com
EGFR (wild-type) Low nih.govresearchgate.net
HER2 Potential nih.govfda.gov
HER4 Potential nih.govfda.gov
ACK1 Significant harvard.edufda.gov
BLK Significant harvard.edufda.gov

Intracellular Signaling Pathway Modulation

Inhibition of EGFR Phosphorylation and Downstream Signaling (e.g., ERK, AKT pathways)

AZD-9291 potently inhibits the phosphorylation of EGFR in cell lines with sensitizing EGFR mutations (such as PC-9 and H3255) and those with the T790M resistance mutation (H1975). nih.gov This inhibition of the primary target leads to a subsequent blockade of key downstream signaling pathways crucial for tumor cell proliferation and survival, namely the ERK and AKT pathways. nih.govresearchgate.net

In preclinical models, treatment with AZD-9291 resulted in a significant reduction in the phosphorylated forms of EGFR, ERK, and AKT. nih.govspandidos-publications.com For instance, in H1975 xenograft models, a single dose of AZD-9291 led to strong inhibition of phospho-EGFR and downstream signaling molecules. nih.govaacrjournals.org Immunoblot analysis has consistently shown that AZD-9291 more potently inhibits phospho-EGFR and its downstream effectors, phospho-AKT and phospho-ERK, in cells harboring mutant EGFR as compared to wild-type cells. aacrjournals.org Interestingly, in some glioblastoma models, AZD-9291 was found to significantly inhibit ERK phosphorylation but had no impact on the phosphorylation of AKT, suggesting that the specific downstream effects can be context-dependent. nih.gov

Sustained Target Inhibition Despite Pharmacokinetic Half-Life in Preclinical Models

A hallmark of AZD-9291's mechanism is its irreversible binding to the cysteine-797 residue in the ATP binding site of EGFR. nih.gov This covalent bond results in prolonged inhibition of the receptor's activity. Preclinical studies have demonstrated that this leads to sustained target inhibition that outlasts the drug's pharmacokinetic half-life. In murine models, although AZD-9291 has a relatively short half-life of approximately 3 hours, the inhibition of phospho-EGFR remained significant even at 30 hours post-dose. nih.govaacrjournals.org This sustained action is a direct consequence of its irreversible binding mode. nih.gov While the inhibition of phospho-EGFR is long-lasting, the suppression of downstream signaling molecules like phospho-ERK and phospho-S6 has been observed to be more transient in some models. nih.gov

Preclinical Pharmacokinetics and Metabolism

Bioavailability, Distribution, and Clearance in Animal Models

Preclinical studies in animal models have characterized the pharmacokinetic profile of AZD-9291. In mice, the compound demonstrated good oral bioavailability and was widely distributed in tissues. aacrjournals.org It exhibited moderate clearance, contributing to a half-life of around 3 hours after oral administration. aacrjournals.org The primary route of elimination for AZD-9291 and its metabolites in animals is through the feces. fda.gov The compound is also highly bound to plasma proteins. fda.govdrugbank.com

Identification and Pharmacological Activity of Circulating Active Metabolites (AZ5104, AZ7550)

In vivo studies in mice led to the identification of two major circulating active metabolites of AZD-9291: AZ5104 and AZ7550. nih.govdrugbank.com These metabolites are formed through oxidation and dealkylation, primarily by the CYP3A enzyme. drugbank.com Both AZ5104 and AZ7550 are pharmacologically active and retain a similar selectivity profile to the parent compound, potently inhibiting mutant EGFR while sparing the wild-type form. harvard.edu

Biochemical assays have indicated that AZ7550 has a similar potency and efficacy to AZD-9291. drugbank.com In contrast, AZ5104 has been shown to be even more potent against both mutant and wild-type EGFR. drugbank.comiiarjournals.org In preclinical xenograft studies, the exposure levels (AUC) of AZ7550 and AZ5104 were approximately 68% and 33%, respectively, compared to the parent compound. nih.gov The metabolite AZ5104, when administered on its own, was also effective in causing tumor shrinkage in transgenic mouse models. nih.gov

Table 2: Preclinical Pharmacokinetic and Metabolite Profile of AZD-9291

Parameter Finding Reference
Bioavailability Good oral bioavailability in mice aacrjournals.org
Distribution Widely distributed in tissues aacrjournals.org
Clearance Moderate aacrjournals.org
Half-life (mouse) ~3 hours nih.govaacrjournals.org
Elimination Primarily fecal fda.gov
Active Metabolites AZ5104, AZ7550 nih.govdrugbank.com
Metabolite Activity Both are pharmacologically active harvard.edudrugbank.com
AZ5104 Potency More potent than AZD-9291 against mutant and WT EGFR drugbank.comiiarjournals.org
AZ7550 Potency Similar to AZD-9291 drugbank.com

Exploratory Brain Penetrance Studies in Preclinical Models

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical factor for its effectiveness against central nervous system (CNS) metastases. nih.govsci-hub.se Preclinical assessments were conducted to determine the brain penetration of AZD-9291 (osimertinib) and compare it with other epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). aacrjournals.orgnih.gov These studies utilized a range of in vitro and in vivo models across several species to evaluate BBB permeability. sci-hub.se

Initial studies using quantitative whole-body autoradiography (QWBA) in rats with radiolabelled [14C]AZD-9291 indicated that the compound could penetrate the brain. nih.govaacrjournals.org These experiments revealed a brain-to-blood ratio of up to 2 within the first 24 hours, suggesting significant potential for brain distribution. nih.govaacrjournals.org This contrasted sharply with [14C]gefitinib, which showed a maximum brain-to-blood ratio of only 0.2. nih.govaacrjournals.org

Further in vivo studies in mice directly measured the distribution of AZD-9291 and found it was highly distributed in the brain, with area under the curve (AUC) tissue-to-plasma ratios ranging from 1.7 to 2.8. aacrjournals.org Preclinical investigations showed that at clinically relevant doses, the brain distribution of AZD-9291 is approximately 10-fold higher than that of gefitinib (B1684475). researchgate.net

Comparative studies demonstrated that AZD-9291 has greater penetration of the mouse blood-brain barrier than gefitinib, rociletinib (B611991), or afatinib (B358). aacrjournals.orgnih.govaacrjournals.org The superior brain penetration of AZD-9291 is supported by direct measurements of brain-to-plasma concentration ratios.

Table 1: Comparative Brain-to-Plasma Ratios of EGFR-TKIs in Mice

Compound Brain:Plasma Cmax Ratio Unbound Brain-to-Plasma Partition Ratio (Kpuu,brain)
AZD-9291 (Osimertinib) 3.41 0.39
Gefitinib 0.21 0.02
Rociletinib <0.08 Not Determined
Afatinib <0.36 Not Determined

Data sourced from preclinical assessments in mice. aacrjournals.org Brain concentrations for rociletinib and afatinib were below the lower limit of quantification. aacrjournals.org

In rat models, in vivo studies measuring the unbound brain to unbound plasma ratio (Kpuu) confirmed AZD-9291's superior BBB penetrance, showing a Kpuu of 0.21, whereas other tested TKIs had a Kpuu of ≤0.12. nih.govaacrjournals.orgresearchgate.net In vitro assays using human BBB efflux transporters identified AZD-9291 as the weakest substrate among the tested EGFR-TKIs, with an efflux ratio of 3.2. nih.govaacrjournals.org This low efflux ratio is believed to contribute to its increased brain penetrance in vivo. nih.govsci-hub.se

Positron Emission Tomography (PET) imaging studies in cynomolgus monkeys provided further evidence of AZD-9291's ability to enter the CNS. nih.govnih.gov Under micro-dosing conditions, [11C]osimertinib demonstrated significantly greater exposure in the monkey brain compared to [11C]rociletinib and [11C]gefitinib. aacrjournals.orgaacrjournals.org Among the TKIs tested with PET imaging, only AZD-9291 achieved significant brain penetrance. nih.govsci-hub.se

In Vitro Efficacy and Cellular Studies of Azd 9291 Dimesylate

Inhibition of Cell Proliferation and Viability

AZD-9291 dimesylate has demonstrated significant inhibitory effects on the proliferation and viability of NSCLC cells with EGFR-sensitizing and resistance mutations.

This compound shows potent activity against cell lines with EGFR-sensitizing mutations, such as exon 19 deletions (ex19del) and the L858R point mutation. nih.govnih.gov In cellular assays, it effectively inhibits the proliferation of these cells. For instance, in PC-9 cells, which harbor an exon 19 deletion, AZD-9291 exhibits a mean IC50 value of 8 nM for growth inhibition. nih.gov The compound also demonstrates potent inhibition of EGFR phosphorylation in these sensitizing-mutant cell lines, with IC50 values ranging from 13 to 54 nM in cell lines including PC-9, H3255 (L858R), and H1650 (ex19del). nih.govmedchemexpress.commedchemexpress.com This potent activity is a key characteristic of its therapeutic potential. nih.gov

A critical feature of AZD-9291 is its potent efficacy against cell lines that have acquired the T790M resistance mutation, which commonly develops in patients treated with first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). nih.govnih.govnih.gov In vitro studies show that AZD-9291 potently inhibits the growth of T790M mutant cell lines. nih.gov Specifically, in the H1975 (L858R/T790M) and PC-9VanR (ex19del/T790M) cell lines, AZD-9291 demonstrates mean IC50 values for growth inhibition of 11 nM and 40 nM, respectively. nih.gov Furthermore, it potently inhibits EGFR phosphorylation in these T790M mutant cell lines with a mean IC50 potency of less than 15 nM. nih.govmedchemexpress.commedchemexpress.com This highlights its ability to overcome the most common mechanism of acquired resistance to earlier EGFR inhibitors. nih.gov

A defining characteristic of AZD-9291 is its selectivity for mutant EGFR over wild-type (WT) EGFR. nih.govnih.gov This selectivity is evident in its significantly lower potency against cell lines with WT EGFR. nih.govnih.govastrazeneca.com For example, the mean IC50 values for growth inhibition in WT EGFR cell lines like Calu3 and H2073 were 650 nM and 461 nM, respectively, which are substantially higher than those observed in mutant cell lines. nih.gov Similarly, the inhibition of EGFR phosphorylation in WT cell lines such as A431, LOVO, and NCI-H2073 required much higher concentrations, with mean IC50 values ranging from 480 to 1865 nM. nih.gov This demonstrates a significant margin of selectivity, suggesting a reduced potential for toxicities associated with inhibiting WT EGFR in normal tissues. amegroups.org

Cell LineEGFR Mutation StatusAZD-9291 IC50 (Growth Inhibition)AZD-9291 IC50 (EGFR Phosphorylation)
PC-9 ex19del8 nM nih.gov13-54 nM nih.gov
H3255 L858RNot Specified13-54 nM nih.gov
H1650 ex19delNot Specified13-54 nM nih.gov
H1975 L858R/T790M11 nM nih.gov< 15 nM nih.gov
PC-9VanR ex19del/T790M40 nM nih.gov< 15 nM nih.gov
Calu3 Wild-Type650 nM nih.govNot Specified
H2073 Wild-Type461 nM nih.gov480-1865 nM nih.gov
A431 Wild-TypeNot Specified480-1865 nM nih.gov
LOVO Wild-Type>500 nM apexbt.com480-1865 nM nih.gov

When compared to first-generation (gefitinib, erlotinib) and second-generation (afatinib, dacomitinib) EGFR TKIs, AZD-9291 exhibits a unique and superior profile. nih.gov While AZD-9291 shows similar potency to earlier generation TKIs in inhibiting EGFR phosphorylation in sensitizing-mutant cell lines, it is significantly more effective against T790M mutant cell lines. nih.gov First-generation TKIs are largely ineffective against the T790M mutation. nih.gov Second-generation TKIs, while showing some in vitro activity against T790M, are much less potent than AZD-9291 and are also highly potent against WT EGFR, which can lead to dose-limiting toxicities. nih.govfrontiersin.org In contrast, AZD-9291's potent activity against T790M combined with its relative sparing of WT EGFR distinguishes it as a third-generation inhibitor designed to overcome acquired resistance. nih.gov

EGFR InhibitorGenerationEfficacy vs. EGFR-Sensitizing MutantsEfficacy vs. T790M MutantsEfficacy vs. Wild-Type EGFR
Gefitinib (B1684475)/Erlotinib FirstPotentIneffective nih.govPotent nih.gov
Afatinib (B358)/Dacomitinib SecondPotentLess potent than AZD-9291 nih.govPotent nih.gov
AZD-9291 ThirdPotent nih.govPotent nih.govSignificantly less potent nih.gov

Comparative Analysis of Potency Against Wild-Type EGFR Cell Lines

Induction of Cell Cycle Arrest and Apoptosis in Mutant EGFR Cell Lines

AZD-9291 effectively induces cell cycle arrest and apoptosis in cancer cells harboring EGFR mutations. In glioblastoma cell lines, treatment with AZD-9291 led to cell cycle arrest. nih.gov In lung cancer cell lines engineered to express the T790M mutation (PC9-G, PC9/3-2, PC9/3-14), AZD-9291 potently induced apoptosis, whereas the first-generation TKI gefitinib did not have a significant effect. oncotarget.com This induction of apoptosis is a key mechanism through which AZD-9291 exerts its anti-tumor effects. Further studies have shown that combining AZD-9291 with Bcl-2 inhibitors can lead to a significant increase in the proportion of apoptotic cells and cause cell cycle arrest in AZD-9291 resistant H1975 cells. nih.gov

Modulation of Cellular Migration and Invasion Pathways

In addition to its effects on cell proliferation and survival, AZD-9291 also modulates cellular processes involved in metastasis. In glioblastoma cell line models (U87 and U251), treatment with AZD-9291 significantly inhibited cell migration and invasion. nih.gov Wound healing assays showed a marked reduction in the number of migrated cells after 24 and 48 hours of treatment. nih.gov Similarly, Transwell assays demonstrated a significant decrease in the invasion rates of these cells upon treatment with AZD-9291. nih.gov These findings suggest that AZD-9291 can disrupt the pathways that lead to cancer cell dissemination.

Activity Against Uncommon EGFR Mutations and Other Receptor Tyrosine Kinases (e.g., HER2 Exon 20 Insertions) in Cellular Models

AZD-9291 (Osimertinib) has demonstrated a varied profile of activity against uncommon epidermal growth factor receptor (EGFR) mutations and other receptor tyrosine kinases in preclinical cellular models. While potent against many sensitizing and resistance mutations, its efficacy against certain rare mutations and other kinases like HER2 can be limited.

In vitro studies have shown that AZD-9291 inhibits the phosphorylation of several uncommon EGFR mutants, including G719X (G719A, G719C, G719S), L861Q, and S768I, as well as compound mutations. nih.govfrontiersin.org In engineered COS cell lines expressing these mutations, AZD-9291 demonstrated potent inhibitory effects on EGFR phosphorylation and downstream signaling, with IC50 values ranging from 4.5 to 40.7 nM. frontiersin.org Similar activity was observed in patient-derived cell lines, such as YU-1099 (harboring EGFR G719C/S768I) and YU-1092 (carrying EGFR L861Q). frontiersin.org Another study confirmed the inhibitory activity of osimertinib (B560133) in cell lines with G719X mutations. nih.gov However, some research suggests that second-generation TKIs like afatinib may have higher activity against G719X or E709X mutations in vitro compared to osimertinib. aacrjournals.org

The activity of AZD-9291 against exon 20 insertion mutations in both EGFR and HER2 (ErbB2) is more modest. In vitro assays indicated that AZD-9291 is generally not potent against EGFR exon 20 insertions. nih.govnih.gov The IC50 values for osimertinib against tested EGFR exon 20 insertion mutations were found to be 10 to 100 times higher than those for common, sensitizing EGFR mutations. universiteitleiden.nl Structural changes in the drug-binding pocket caused by these insertions are thought to create steric hindrance, leading to resistance. universiteitleiden.nl Some preclinical models, however, have shown some anti-tumor activity, suggesting a heterogeneous response depending on the specific type of exon 20 insertion. universiteitleiden.nl

Regarding the HER2 receptor tyrosine kinase, AZD-9291 has shown moderate potency in cellular models. In H1781 cells, which have a G776 VC insertion in HER2 exon 20, AZD-9291 demonstrated an IC50 of 80 nM for growth inhibition. nih.gov In Ba/F3 cells engineered to express the common HER2 exon 20 insertion A775_G776insYVMA, osimertinib inhibited HER2 phosphorylation (pHER2), but at a relatively high concentration of 500 nmol/L. nih.gov Studies comparing various TKIs have shown that mobocertinib (B609201) and poziotinib (B1662824) have much lower IC50 values than osimertinib in Ba/F3 cell lines with HER2 exon 20 insertions. aacrjournals.org While AZD-9291 can inhibit HER2 signaling, the concentrations required are significantly higher than those needed for sensitizing EGFR mutations. nih.govamegroups.org

Table 1: In Vitro Activity of AZD-9291 (Osimertinib) Against Uncommon EGFR and HER2 Mutations

Reversal of ABC Transporter-Mediated Drug Resistance in Cancer Cell Lines

AZD-9291 (Osimertinib) has been shown in cellular studies to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein). mdpi.comnih.govaacrjournals.org This effect is observed at non-toxic concentrations of the compound. mdpi.com The mechanism of this reversal involves the direct inhibition of the transporter's efflux function. mdpi.comaacrjournals.orgnih.gov

In cancer cell lines that overexpress ABCB1, AZD-9291 significantly increases the intracellular accumulation of known ABCB1 substrates, such as paclitaxel. mdpi.comaacrjournals.org Studies using [3H]-paclitaxel demonstrated that osimertinib blocks the efflux of the drug from these cells. mdpi.comnih.gov This action restores the sensitivity of resistant cells to various anticancer drugs, including colchicine, paclitaxel, and vincristine. mdpi.comacs.org The reversal effect is concentration-dependent. acs.org

Interestingly, the reversal of resistance does not appear to be caused by a change in the expression levels or the cellular localization of the ABCB1 protein. mdpi.comaacrjournals.org Even after exposure to osimertinib for 72 hours, no significant alteration in the amount or position of ABCB1 was observed in overexpressing cells. mdpi.com Further investigation into the mechanism revealed that osimertinib stimulates the ATPase activity of ABCB1, which suggests that it may act as a substrate or competitive inhibitor of the transporter. mdpi.comnih.govacs.org Molecular docking simulations support this, indicating strong and stable interactions between osimertinib and the transmembrane domain of the ABCB1 transporter. mdpi.comnih.gov

The effect of AZD-9291 appears to be specific to certain transporters. While it effectively reverses ABCB1-mediated resistance, it has also been shown to reverse resistance mediated by ABCG2 (BCRP). mdpi.comfrontiersin.org In NCI-H460/MX20 cells, which overexpress ABCG2, a non-toxic concentration of osimertinib significantly decreased resistance to the ABCG2 substrate mitoxantrone. mdpi.com

Table 2: Reversal of ABCB1-Mediated Drug Resistance by AZD-9291 (Osimertinib) in KB-C2 Cancer Cells

In Vivo Preclinical Efficacy Studies of Azd 9291 Dimesylate

Efficacy in Subcutaneous Xenograft Models

Subcutaneous xenograft models, where human cancer cell lines are implanted under the skin of immunodeficient mice, have been crucial in demonstrating the in vivo potency and selectivity of AZD-9291.

In xenograft models established from cell lines with EGFR-sensitizing mutations, such as PC-9 (exon 19 deletion) and H3255 (L858R), AZD-9291 has shown profound and lasting tumor regression. nih.govresearchgate.net Daily oral administration of AZD-9291 led to significant, dose-dependent tumor shrinkage. nih.govmedchemexpress.com For instance, in PC-9 xenografts, treatment with AZD-9291 resulted in more substantial tumor regression compared to first-generation TKIs like gefitinib (B1684475). nih.gov In some studies, complete tumor responses were observed and maintained for extended periods. nih.govresearchgate.net

Table 1: Efficacy of AZD-9291 in EGFR-Sensitizing Mutant Xenograft Models

Cell Line EGFR Mutation Key Findings Reference
PC-9 Exon 19 deletion Profound and sustained tumor regression; superior to gefitinib. nih.govresearchgate.net

A key feature of AZD-9291 is its potent activity against tumors harboring the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. In xenograft models using cell lines with both a sensitizing mutation and the T790M mutation, such as H1975 (L858R/T790M) and PC-9VanR (exon 19 deletion/T790M), AZD-9291 demonstrated significant anti-tumor effects. nih.gov Studies have shown substantial tumor regression in these models, even at low doses. nih.govresearchgate.net In the H1975 xenograft model, treatment with AZD-9291 led to complete responses in a majority of the tumors, with no evidence of progression over a long treatment duration. nih.gov

Table 2: Efficacy of AZD-9291 in T790M Resistance Mutant Xenograft Models

Cell Line EGFR Mutation Key Findings Reference
H1975 L858R/T790M Significant tumor regression, with complete responses observed. nih.govresearchgate.net

The anti-tumor activity of AZD-9291 in xenograft models is dose-dependent. nih.govmedchemexpress.com Studies have shown that increasing the dose of AZD-9291 leads to greater tumor regression in both EGFR-sensitizing and T790M mutant xenografts. nih.govresearchgate.net Furthermore, long-term treatment with AZD-9291 has been shown to maintain tumor regression and prevent regrowth, highlighting its durable efficacy. nih.gov For example, in H1975 xenografts, while a lower dose led to eventual tumor regrowth, increasing the dose re-induced tumor regression. nih.gov

Significant Anti-tumor Activity in T790M Resistance Mutant Xenografts (e.g., H1975, PC-9VanR)

Anti-tumor Activity in Transgenic Animal Models of EGFR-Mutant Disease

To further validate its efficacy in a more physiologically relevant setting, AZD-9291 was tested in genetically engineered mouse models that develop lung tumors driven by EGFR mutations. In transgenic models expressing either EGFR L858R or the combination of L858R and T790M, AZD-9291 induced profound and sustained tumor regression. nih.govresearchgate.net This confirmed the potent anti-tumor activity observed in xenograft models and underscored its potential for treating EGFR-mutant lung cancer. nih.govnih.gov

Evaluation in Orthotopic and Brain Metastasis Preclinical Models

The efficacy of AZD-9291 has also been investigated in orthotopic models of glioblastoma (GBM), a type of aggressive brain tumor. In these models, where human GBM cells are implanted directly into the brains of mice, AZD-9291 treatment significantly inhibited tumor growth and prolonged the survival of the animals. nih.govnih.govresearchgate.net The drug's ability to effectively penetrate the blood-brain barrier is a crucial factor in its activity against brain tumors. nih.govnih.gov Studies have shown that AZD-9291 can inhibit key signaling pathways within the GBM cells, leading to reduced proliferation and invasion. nih.govnih.gov Specifically, it has been shown to be more efficient than first-generation EGFR inhibitors in this context. nih.gov

Efficacy in Leptomeningeal Carcinomatosis Models with EGFR-Mutant Lung Cancer Cells

Leptomeningeal carcinomatosis (LMC) is a severe complication of epidermal growth factor receptor (EGFR)-mutant lung cancer, significantly impacting patient quality of life. oncotarget.comnih.gov The efficacy of therapies against LMC is challenging to evaluate due to the unique environment of the central nervous system (CNS). oncotarget.com Preclinical research has been crucial in demonstrating the potential of AZD-9291 dimesylate (osimertinib) in this context.

To investigate the effects of various EGFR tyrosine kinase inhibitors (TKIs) on LMC, an in vivo imaging model was established using EGFR-mutant lung cancer cell lines (PC-9/ffluc), which have an exon 19 deletion in the EGFR gene. oncotarget.comnih.gov In this model, treatment with the first-generation EGFR-TKI, erlotinib, was found to slow the development of LMC. oncotarget.comnih.gov

In comparative studies using this model, the second-generation TKI afatinib (B358) and the third-generation TKI AZD-9291 both demonstrated a significant delay in the development of LMC. oncotarget.comnih.gov These preclinical findings highlighted the potential of newer generation EGFR-TKIs in managing LMC. oncotarget.com

Further investigation into acquired resistance showed the superior efficacy of AZD-9291. oncotarget.com In the LMC model, when the disease progressed despite treatment with afatinib, a subsequent higher dose of AZD-9291 was able to induce regression of the afatinib-refractory LMC. oncotarget.com This regression was linked to the inhibited phosphorylation of the EGFR downstream signaling molecule, S6. oncotarget.comnih.gov The demonstrated ability of AZD-9291 to penetrate the blood-brain barrier more effectively than earlier generation TKIs, such as gefitinib and afatinib, is a key factor in its CNS activity. amegroups.orgamegroups.orgaacrjournals.org

These preclinical studies provided a strong rationale for the clinical evaluation of AZD-9291 in patients with EGFR-mutant lung cancer who have developed LMC, including those whose disease has become resistant to first or second-generation EGFR-TKIs. oncotarget.comnih.gov

Table 1: Preclinical Efficacy of EGFR-TKIs in a Leptomeningeal Carcinomatosis (LMC) Mouse Model

CompoundEGFR-TKI GenerationEffect on LMC Development (PC-9/ffluc model)Efficacy Against Refractory LMC
ErlotinibFirstSlowed development. oncotarget.comnih.govNot Reported
AfatinibSecondApparently delayed development. oncotarget.comnih.govLMC eventually progressed. oncotarget.com
AZD-9291 (Osimertinib)ThirdApparently delayed development. oncotarget.comnih.govRegressed LMC that was refractory to other EGFR-TKIs (e.g., afatinib). oncotarget.comnih.gov

Molecular Mechanisms of Acquired Resistance to Azd 9291 Dimesylate

On-Target EGFR-Dependent Resistance Mechanisms

On-target resistance mechanisms involve genetic alterations within the EGFR gene that interfere with the binding of AZD-9291 or otherwise restore kinase activity. These are often observed in patients who have been on treatment for a longer duration, suggesting they arise from the evolutionary pressure exerted by the therapy. frontiersin.org

Emergence of C797S Mutation in EGFR

The most well-characterized on-target resistance mechanism to AZD-9291 is the acquisition of a tertiary mutation in the EGFR gene, specifically the C797S mutation. researchgate.netspandidos-publications.com AZD-9291 forms an irreversible covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. nih.govmdpi.com The substitution of this cysteine with a serine (C797S) prevents this covalent binding, thereby rendering the inhibitor ineffective while often maintaining the receptor's kinase activity. amegroups.orgnih.govacs.org

The frequency of the C797S mutation varies depending on the treatment line. In patients receiving AZD-9291 as a second-line therapy (after progression on a first- or second-generation TKI with a T790M mutation), the C797S mutation is detected in approximately 10-40% of resistant cases. frontiersin.orgnih.gove-crt.org When AZD-9291 is used as a first-line treatment, the C797S mutation is observed less frequently, occurring in about 6-7% of patients at the time of progression. amegroups.orgnih.gov

The allelic context of the C797S mutation relative to the T790M mutation is a critical determinant of subsequent treatment strategies.

In-cis: If C797S and T790M mutations occur on the same allele, the tumor cells become resistant to all generations of EGFR TKIs currently available. frontiersin.orgbiomolther.org

In-trans: If the C797S and T790M mutations are on different alleles, the cells may retain sensitivity to a combination of first- and third-generation EGFR TKIs. frontiersin.orgbiomolther.org

Table 1: Frequency of C797S Mutation in AZD-9291 Resistant Tumors

Treatment Setting Reported Frequency of C797S Key References
Second-line (post-T790M) 10% - 40% frontiersin.orgnih.gove-crt.org
First-line 6% - 7% amegroups.orgnih.gov

Depopulation or Loss of EGFR-Mutant Clones

Another observed on-target phenomenon is the loss or depopulation of the T790M mutation at the time of resistance to AZD-9291. nih.gov In patients treated with second-line AZD-9291, analysis of post-progression samples shows that the T790M mutation can become undetectable in a significant proportion of cases, with studies reporting loss in 49% to 68% of patients. amegroups.orgmdpi.comfrontiersin.org

This loss of T790M suggests that the tumor has evolved to rely on different, T790M-independent resistance mechanisms. frontiersin.org This phenomenon is often associated with the emergence of off-target resistance pathways. mdpi.com The disappearance of the T790M clone is clinically significant, as it is often linked with a shorter duration of response to AZD-9291 and poorer survival outcomes compared to patients who retain the T790M mutation at progression. mdpi.commdpi.comnih.gov This indicates that the loss of T790M may signal a shift to a more aggressive and heterogeneous tumor biology, where pre-existing T790M-negative clones with other resistance mechanisms expand under the selective pressure of the treatment. amegroups.orgnih.govamegroups.org In some cases, the EGFR-mutant clones are significantly depopulated, being replaced by clones driven by alternative pathways. nih.gov

Off-Target/Bypass Pathway Activation as Resistance Drivers

Off-target resistance occurs when cancer cells activate alternative signaling pathways to maintain their growth and survival, effectively bypassing the EGFR inhibition by AZD-9291. These mechanisms are a hallmark of tumor heterogeneity and adaptability. amegroups.orgharvard.edu

Receptor Tyrosine Kinase Amplifications (e.g., MET, HER2, FGFR1)

Amplification of other receptor tyrosine kinases (RTKs) is a common mechanism of acquired resistance, leading to EGFR-independent signaling.

MET Amplification: The amplification of the MET proto-oncogene is one of the most frequent off-target resistance mechanisms to AZD-9291, occurring in 5% to 24% of resistant cases. nih.gov Its prevalence is notable in both first-line (around 15%) and second-line (around 19%) settings. amegroups.orgmdpi.com MET amplification drives resistance by activating downstream pathways such as PI3K-AKT and RAS-MAPK, thus circumventing the need for EGFR signaling. mdpi.com

HER2 Amplification: Amplification of the HER2 (ERBB2) gene is another established bypass pathway. While less common than MET amplification, it is found in approximately 2-5% of AZD-9291 resistant tumors. spandidos-publications.commdpi.com HER2 amplification can lead to the formation of HER2-HER2 or HER2-HER3 heterodimers, which robustly activate downstream signaling and promote cell survival despite EGFR blockade. mdpi.comamegroups.org

FGFR1 Amplification: Focal amplification of the fibroblast growth factor receptor 1 (FGFR1) gene has also been identified as a resistance mechanism. oncotarget.comnih.gov This alteration is observed in about 4% of patients resistant to AZD-9291 and is often associated with the loss of the T790M mutation. oncotarget.comnih.govnih.gov Activation of FGFR1 by its ligands, such as FGF2, can drive resistance through the MAPK pathway. aacrjournals.org

Table 2: Frequency of Key RTK Amplifications in AZD-9291 Resistance

RTK Amplification Reported Frequency Key References
MET 5% - 24% amegroups.orgnih.govmdpi.comaacrjournals.org
HER2 2% - 5% spandidos-publications.commdpi.comamegroups.org
FGFR1 ~4% oncotarget.comnih.govnih.gov

Alterations in Downstream Signaling Pathways (e.g., RAS, KRAS, NRAS, BRAF, PIK3CA)

Mutations or amplifications in genes that are part of the downstream signaling cascades of EGFR can also confer resistance by constitutively activating these pathways.

RAS/RAF Pathway: Alterations in the RAS-RAF-MEK-ERK (MAPK) pathway are a key driver of resistance. mdpi.com Acquired mutations in KRAS and NRAS have been reported in 1-3% of cases progressing on AZD-9291. mdpi.com BRAF mutations, particularly V600E, are also identified in approximately 3% of resistant tumors and can co-occur with other resistance mechanisms like MET amplification. amegroups.orgupf.edu These mutations lead to constitutive activation of the MAPK pathway, promoting cell proliferation independently of EGFR. frontiersin.org

PI3K/AKT Pathway: The PI3K-AKT-mTOR pathway is another critical survival pathway. Acquired mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are found in about 4-6% of AZD-9291 resistant cases. amegroups.orgmdpi.comamegroups.org These mutations, such as E545K and H1047R, lead to sustained activation of AKT signaling, which promotes cell survival and proliferation, thereby overcoming the effects of EGFR inhibition. nih.govaacrjournals.orgaacrjournals.org

EGFR Ligand-Dependent Activation

In some instances, resistance can be driven by the overexpression of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and Hepatocyte Growth Factor (HGF). While AZD-9291 effectively inhibits the mutated EGFR kinase, a massive increase in ligand concentration can potentially lead to sufficient receptor activation to overcome the inhibition, particularly in tumors where EGFR-mutant clones remain. nih.gov HGF, the ligand for MET, can also contribute to resistance by activating the MET receptor, representing a crosstalk between bypass pathways.

Activation of Insulin-Like Growth Factor 1 Receptor (IGF1R) Signaling

Activation of the Insulin-Like Growth Factor 1 Receptor (IGF1R) signaling pathway has been identified as a mechanism of acquired resistance to osimertinib (B560133). nih.govnih.gov This bypass track allows cancer cells to survive and proliferate despite the continued inhibition of EGFR by osimertinib.

Preclinical studies have demonstrated that osimertinib-resistant NSCLC cell lines, both those with and without the T790M mutation, can exhibit increased phosphorylation and activation of IGF1R. nih.govfrontiersin.org In one study, whole-exome sequencing of osimertinib-resistant cells did not reveal common genetic alterations like EGFR C797S, MET amplification, or mutations in KRAS, BRAF, or PIK3CA. nih.govnih.gov Instead, a phospho-receptor tyrosine kinase array identified the activation of IGF1R. nih.govnih.gov The study also noted that the addition of exogenous IGF1 could induce gefitinib (B1684475) resistance and an epithelial-mesenchymal transition (EMT) phenotype in sensitive parental cells. oncotarget.com

The mechanism of IGF1R activation can be multifaceted. Research suggests it can be due to the epigenetic activation of its own transcription, mediated by the transcription factor FOXO1. frontiersin.org Furthermore, the loss of IGF-binding proteins (IGFBPs), which sequester IGF ligands and prevent receptor activation, can also contribute to enhanced IGF1R signaling. frontiersin.org The activation of IGF1R leads to the downstream activation of pathways such as PI3K/AKT and MAPK/ERK, which are critical for cell survival and proliferation, thereby bypassing the EGFR blockade. oncotarget.com

Clinical evidence supports these preclinical findings. Immunohistochemical analysis of a tumor specimen from an EGFR-mutant NSCLC patient with acquired resistance to osimertinib showed higher levels of phosphorylated IGF1R compared to the pre-treatment sample. nih.govnih.gov The potential to overcome this resistance mechanism has been explored through combination therapies. In preclinical models, the inhibition of IGF1R with a specific inhibitor, linstinib, or through siRNA knockdown, restored sensitivity to osimertinib. nih.govnih.gov This suggests that a combination of osimertinib and an IGF1R inhibitor could be a viable therapeutic strategy for patients who develop resistance through this pathway. nih.govnih.gov

Table 1: Research Findings on IGF1R Activation in AZD-9291 Dimesylate Resistance

Finding Study Type Model System Implication Reference(s)
Increased IGF1R phosphorylation in osimertinib-resistant cells Preclinical NSCLC cell lines (PC9/T790M/AZDR, H1975/AZDR) IGF1R activation is a potential bypass pathway. nih.gov, nih.gov
No new genetic alterations (e.g., C797S, MET amp) found in some IGF1R-activated resistant cells Preclinical NSCLC cell lines Resistance can be driven by signaling pathway activation without new mutations. nih.gov, nih.gov
Inhibition of IGF1R restores osimertinib sensitivity Preclinical NSCLC cell lines Combination therapy with an IGF1R inhibitor may overcome resistance. nih.gov, nih.gov
Higher phosphorylated IGF1R in post-resistance patient tumor sample Clinical Patient tumor tissue Clinical relevance of IGF1R activation in osimertinib resistance. nih.gov, nih.gov
IGF1R activation linked to EMT phenotype Preclinical NSCLC cell lines IGF1R signaling may also contribute to a more invasive cancer phenotype. oncotarget.com

Other Emerging Pathway Alterations (e.g., NF1 loss, MEK1, AKT2, LKB1, JAK2 mutations)

Beyond IGF1R, a variety of other pathway alterations have been implicated in acquired resistance to osimertinib. These often involve the activation of downstream signaling cascades, rendering the cancer cells less dependent on EGFR.

NF1 Loss: Neurofibromin 1 (NF1) is a tumor suppressor that negatively regulates the RAS/MAPK pathway. oncotarget.com Loss of NF1 function, through mutations or deletions, leads to increased RAS activity and subsequent activation of downstream effectors like MEK and ERK. oncotarget.com This can serve as a bypass mechanism to overcome EGFR inhibition by osimertinib. Loss of NF1 has been identified in various cancers and is associated with resistance to targeted therapies, including BRAF inhibitors in melanoma. oncotarget.com In the context of EGFR-mutant NSCLC, loss of NF1 is an emerging mechanism of resistance to osimertinib. topograph.info

MEK/ERK and PI3K/AKT Pathway Activation: The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways are crucial downstream signaling networks that govern cell growth and survival. amegroups.org Various genetic alterations can lead to their activation in the setting of osimertinib resistance. These include mutations or amplifications in KRAS and NRAS, which have been detected in preclinical models and in a small percentage of patients progressing on osimertinib. mdpi.comnih.gov Preclinical studies have shown that resistance to AZD-9291 can be associated with an increased dependence on RAS signaling, and that combining osimertinib with a MEK inhibitor like selumetinib (B1684332) can overcome this resistance in vivo. amegroups.orgnih.gov Similarly, mutations in PIK3CA can activate the PI3K/AKT pathway, providing another avenue for resistance. nih.govnih.gov Alterations in cell cycle genes have also been associated with a shorter progression-free survival on osimertinib. nih.gov

While less frequently reported specifically for osimertinib resistance, mutations in genes like LKB1 and JAK2 are known to be involved in cancer signaling and could potentially contribute to resistance, though more research is needed to fully elucidate their roles in this specific context.

Table 2: Emerging Pathway Alterations in this compound Resistance

Alteration Pathway Affected Mechanism of Resistance Reference(s)
NF1 Loss RAS/MAPK Loss of a negative regulator leads to constitutive pathway activation. topograph.info, oncotarget.com
KRAS/NRAS mutations/amplification RAS/MAPK Direct activation of a key signaling node downstream of EGFR. mdpi.com, amegroups.org, nih.gov
PIK3CA mutations PI3K/AKT/mTOR Activation of a parallel survival pathway. nih.gov, nih.gov
MEK1/MAPK1 amplification RAS/MAPK Increased signaling through the MAPK cascade. amegroups.org

Histologic Transformation (e.g., Small Cell Lung Cancer Transformation)

A notable mechanism of acquired resistance to osimertinib is histologic transformation, where the adenocarcinoma changes its cellular appearance and lineage to a different histology that is not dependent on EGFR signaling. mdpi.comnih.gov The most common and well-documented is the transformation from NSCLC to small cell lung cancer (SCLC). nih.govnih.govnih.gov

This transformation is a significant clinical event, as SCLC is a more aggressive neuroendocrine tumor with a different treatment paradigm. nih.govkarger.com The incidence of SCLC transformation in patients with acquired resistance to EGFR TKIs, including osimertinib, is estimated to be between 3% and 15%. mdpi.comkarger.comilcn.org This may be an underestimation due to the reliance on liquid biopsies, which cannot detect histologic changes, and the challenges of obtaining tissue biopsies at the time of progression. ilcn.org

When SCLC transformation occurs, the transformed tumor often retains the original EGFR mutation but may lose the T790M resistance mutation. amegroups.orgilcn.org The underlying molecular drivers of this transformation are complex but frequently involve the loss of tumor suppressors like TP53 and RB1. nih.govnih.gov In one case report, NGS and immunohistochemistry analyses of a patient who developed SCLC transformation after osimertinib treatment revealed a baseline TP53 mutation and a complete absence of p53 and Rb1 expression in the transformed tumor. nih.govnih.gov

Less frequently, transformation to other histologies such as squamous cell carcinoma, large-cell neuroendocrine carcinoma, or sarcomatoid carcinoma has also been reported. mdpi.comaacrjournals.org Patients who experience histologic transformation tend to have a shorter time on osimertinib and a poorer prognosis compared to those with on-target resistance mechanisms. aacrjournals.org Once transformation to SCLC is confirmed, the standard of care typically shifts to platinum-etoposide chemotherapy, the conventional treatment for de novo SCLC. nih.govnih.gov

Table 3: Histologic Transformation as a Resistance Mechanism to this compound

Type of Transformation Frequency Associated Molecular Changes Clinical Implications Reference(s)
Small Cell Lung Cancer (SCLC) 3-15% Loss of TP53 and RB1, retention of original EGFR mutation, potential loss of T790M. Shift to SCLC chemotherapy (e.g., platinum-etoposide), poorer prognosis. nih.gov, mdpi.com, ilcn.org, nih.gov
Squamous Cell Carcinoma Infrequent Genomic complexity, including acquired PIK3CA mutations and FGF amplification. Different treatment approach required, poorer prognosis. mdpi.com, aacrjournals.org
Other (e.g., Large-cell neuroendocrine) Rare Varied. Requires histologic confirmation for appropriate management. mdpi.com

Contribution of Preexisting Drug-Resistant Subclones to Disease Progression

The development of acquired resistance is not always due to the emergence of new mutations under therapeutic pressure. Instead, it can result from the selection and expansion of minor, preexisting drug-resistant subclones within the tumor. amegroups.orgnih.gov This concept is rooted in the inherent heterogeneity of tumors, where a diverse population of cancer cells with different molecular characteristics exists prior to treatment. amegroups.orgaacrjournals.org

When a patient is treated with osimertinib, the drug effectively eliminates the sensitive EGFR-mutant cells, including those with the T790M mutation. nih.gov However, if a small subclone of cells harbors a different resistance mechanism (e.g., MET amplification, a KRAS mutation, or the propensity for histologic transformation), these cells can survive and proliferate, eventually leading to disease progression. nih.govfrontiersin.org

A key piece of evidence supporting this model is the observation that a significant portion of patients (around 49-50%) lose the T790M mutation at the time of progression on osimertinib. nih.govnih.govnih.gov This suggests that osimertinib has effectively eradicated the T790M-positive clones, allowing for the outgrowth of T790M-negative subclones that rely on other resistance pathways. frontiersin.org These T790M-negative resistant tumors are often associated with the emergence of bypass pathways or histologic transformation. amegroups.org

Conversely, in patients who maintain the T790M mutation at progression, it is more likely that a new, on-target resistance mutation, such as EGFR C797S, has been acquired in the original T790M-positive clone. frontiersin.org The dynamic interplay between different subclones under the selective pressure of osimertinib highlights the evolutionary nature of cancer and underscores the importance of re-biopsy and molecular profiling at the time of disease progression to guide subsequent therapeutic decisions. nih.govfrontiersin.org

Preclinical Strategies to Overcome Azd 9291 Dimesylate Resistance

Rational Design and Preclinical Evaluation of Combinatorial Therapeutic Approaches

A key strategy to combat resistance to AZD-9291 is the use of combination therapies. This approach aims to simultaneously target the primary driver of resistance and the compensatory signaling pathways that cancer cells activate to survive.

Co-targeting EGFR with Inhibitors of Bypass Pathways (e.g., MET, MEK/ERK)

The activation of bypass signaling pathways is a common mechanism of resistance to EGFR TKIs. mdpi.com Preclinical models have demonstrated that the amplification and activation of the MET receptor tyrosine kinase is a frequent cause of acquired resistance to AZD-9291. frontiersin.orgaacrjournals.orgresearchgate.net This has led to the investigation of combining AZD-9291 with MET inhibitors. For instance, preclinical studies have shown that the combination of osimertinib (B560133) with MET inhibitors like crizotinib (B193316) or capmatinib (B1663548) can overcome MET-driven resistance. mdpi.comfrontiersin.org Similarly, the dual inhibition of EGFR and MET with compounds like AC0010 and crizotinib has shown significant tumor growth reduction in xenograft models. frontiersin.org

Another critical bypass pathway implicated in AZD-9291 resistance is the RAS-MAPK pathway, which involves the MEK and ERK kinases. plos.orgnih.gov Sustained activation of ERK signaling, independent of EGFR, can confer resistance to AZD-9291. plos.org Preclinical studies have shown that combining AZD-9291 with MEK inhibitors, such as selumetinib (B1684332) (AZD6244), PD0325901, or GSK1120212, can restore sensitivity in resistant cell lines and suppress tumor growth in xenograft models. plos.orgnih.govnih.govaacrjournals.org This combination has been shown to be effective against various resistance mechanisms, including those with MET amplification and the C797S mutation. nih.gov The combination of AZD9291 with selumetinib has been shown to delay or prevent the emergence of resistance in both in vitro and in vivo models. nih.govaacrjournals.org

Combination StrategyTarget PathwayPreclinical Findings
AZD-9291 + MET Inhibitor (e.g., crizotinib, capmatinib)METOvercomes MET-mediated resistance. mdpi.comfrontiersin.org
AZD-9291 + MEK Inhibitor (e.g., selumetinib, trametinib)MEK/ERKRestores sensitivity in resistant cells and prevents resistance emergence. plos.orgnih.govnih.govfrontiersin.org

Combination with Other Targeted Agents Addressing Specific Resistance Mechanisms

Beyond MET and MEK/ERK, other molecular alterations can drive resistance to AZD-9291. These include amplifications of HER2 and FGFR1, as well as mutations in downstream signaling molecules. mdpi.comnih.gov Preclinical evidence supports combining AZD-9291 with inhibitors targeting these specific alterations. For example, in cases of HER2 amplification, combination with HER2-targeted therapies has been explored. frontiersin.org Similarly, for resistance driven by FGFR amplification, combining AZD-9291 with an FGFR inhibitor has shown promise in preclinical models. mdpi.com

The BCL-2 family of proteins, which regulate apoptosis, also plays a role in resistance. The BCL-2 inhibitor navitoclax (B1683852) (ABT-263) has been shown to enhance the apoptotic response in resistant cells when combined with a third-generation EGFR TKI. frontiersin.orgfrontiersin.org Antibody-drug conjugates (ADCs) represent another promising approach. For instance, HER3-DXd, an ADC targeting HER3, has shown clinical activity in patients resistant to EGFR-TKIs, independent of the specific resistance mechanism. amegroups.orgfrontiersin.org

Combination PartnerTargetRationale for Overcoming Resistance
HER2 InhibitorsHER2 AmplificationTo counteract HER2-driven bypass signaling. frontiersin.org
FGFR InhibitorsFGFR AmplificationTo block signaling from amplified FGFR. mdpi.com
Navitoclax (ABT-263)BCL-2 FamilyTo enhance apoptosis in resistant cells. frontiersin.orgfrontiersin.org
HER3-DXdHER3To deliver a cytotoxic payload to HER3-expressing resistant cells. amegroups.orgfrontiersin.org

Development and Characterization of Next-Generation EGFR-TKIs to Address C797S Resistance

The most common on-target resistance mechanism to AZD-9291 is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation. tandfonline.comnih.gov This mutation prevents the covalent binding of AZD-9291 to the EGFR kinase domain, rendering it ineffective. nih.gov This has spurred the development of fourth-generation EGFR-TKIs specifically designed to overcome C797S-mediated resistance. tandfonline.comnih.gov

These next-generation inhibitors are being developed to target EGFR harboring various mutations, including double and triple mutations that include C797S. nih.govfirstwordpharma.com Preclinical data for compounds like H002 and BBT-176 have shown significant inhibitory effects on a wide spectrum of EGFR mutants, including those with the C797S mutation. firstwordpharma.comaacrjournals.org These compounds have demonstrated favorable preclinical profiles, including high bioavailability and a wide therapeutic window. firstwordpharma.com Another strategy involves the use of allosteric EGFR inhibitors, such as EAI045, which, in combination with cetuximab, have shown efficacy in mouse models of lung cancer driven by EGFR with the C797S mutation. frontiersin.org

Next-Generation TKITargetKey Preclinical Feature
H002EGFR with C797S mutationBroad spectrum activity against single, double, and triple EGFR mutants. firstwordpharma.com
BBT-176EGFR with C797S-containing mutationsActive against C797S mutations. aacrjournals.org
EAI045 (in combination with Cetuximab)Allosteric site of EGFREffective in models with L858R/T790M/C797S mutations. frontiersin.org

Investigation of Epigenetic Modulators to Re-sensitize Resistant Cells

Epigenetic alterations, such as changes in DNA methylation and histone acetylation, can contribute to drug resistance by altering gene expression patterns without changing the DNA sequence itself. ascopubs.org There is growing preclinical evidence that targeting these epigenetic mechanisms can re-sensitize resistant cancer cells to EGFR-TKIs like AZD-9291. nih.gov

Histone deacetylase (HDAC) inhibitors have shown promise in this regard. In preclinical studies, the combination of the HDAC inhibitor panobinostat (B1684620) (LBH589) with osimertinib synergistically decreased the survival of osimertinib-resistant cell lines, including those with the C797S mutation. researchgate.net This combination was also effective in inhibiting the growth of resistant xenograft tumors. researchgate.net Mechanistically, the combination enhanced the elevation of the pro-apoptotic protein Bim. researchgate.net Similarly, other HDAC inhibitors like SAHA and LBH589, when combined with osimertinib, induced significant growth inhibition of resistant cells and xenografts through Bim stabilization. frontiersin.org

DNA methyltransferase (DNMT) inhibitors are also being investigated. For example, the DNMT inhibitor decitabine (B1684300) has been shown to reverse resistance to EGFR-TKIs in preclinical models by demethylating and re-expressing certain tumor suppressor genes. ascopubs.org These findings suggest that epigenetic modulators could be a valuable addition to the therapeutic arsenal (B13267) for overcoming AZD-9291 resistance.

Epigenetic ModulatorTargetMechanism of Re-sensitization
Panobinostat (LBH589)Histone Deacetylases (HDACs)Enhances apoptosis, potentially through Bim elevation. researchgate.net
SAHA (Vorinostat)Histone Deacetylases (HDACs)Induces growth inhibition through Bim stabilization. frontiersin.org
DecitabineDNA Methyltransferases (DNMTs)Reverses resistance by demethylating and re-expressing tumor suppressor genes. ascopubs.org

Future Directions and Emerging Research Avenues for Azd 9291 Dimesylate

Detailed Structural Biology and Biophysical Characterization of AZD-9291 Dimesylate-Target Interactions

The therapeutic efficacy of this compound (osimertinib) is rooted in its specific and potent interaction with mutant forms of the Epidermal Growth Factor Receptor (EGFR). A deep understanding of the structural and biophysical nature of this interaction is critical for designing next-generation inhibitors and overcoming resistance.

AZD-9291 is a mono-anilino-pyrimidine compound designed as an irreversible inhibitor of EGFR. nih.govnih.gov Its mechanism of action involves the formation of a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain. nih.govmdpi.com This irreversible binding is a hallmark of third-generation EGFR inhibitors, allowing for sustained target inhibition. nih.gov

Structural modeling and X-ray crystallography have elucidated the precise binding mode of AZD-9291. nih.gov Key interactions include the pyrimidine (B1678525) core of the molecule forming two hydrogen bonds with the hinge region residue Met-793. nih.govlongdom.org The indole (B1671886) group is oriented adjacent to the gatekeeper residue, and the acrylamide (B121943) moiety, which acts as a Michael acceptor, forms the covalent attachment to Cys-797. nih.govlongdom.org

A crucial feature of AZD-9291 is its selectivity for mutant EGFR (harboring sensitizing mutations like exon 19 deletions or L858R, and the T790M resistance mutation) over wild-type (WT) EGFR. nih.gov Molecular dynamics (MD) simulations and structural studies have revealed that the binding pose of AZD-9291 differs between T790M-mutant and WT-EGFR. nih.govresearchgate.net In the T790M mutant, the bulkier methionine at position 790 creates a conformation that allows for extensive and favorable interactions with AZD-9291, explaining its higher affinity for the mutant protein. nih.gov In contrast, the interaction with the smaller threonine residue at the same position in WT-EGFR is less extensive. nih.govresearchgate.net This structural difference underpins the compound's significant selectivity margin, which was a key objective in its design. Further biophysical analyses, such as root mean square deviation (RMSD) and radius of gyration (Rg) studies from MD simulations, suggest that the T790M mutation can alter the dynamic motion and compactness of the EGFR binding site, which influences inhibitor binding. nih.govacs.org

FeatureDescriptionSignificanceSource(s)
Mechanism Irreversible covalent bindingForms a stable bond with the Cys-797 residue in the ATP-binding site for sustained inhibition. nih.govmdpi.com
Key Interactions Hydrogen bonds with Met-793The pyrimidine core anchors the inhibitor in the hinge region of the kinase domain. nih.govlongdom.org
Selectivity Basis Differential binding poseInteracts more extensively with the Met-790 gatekeeper in mutant EGFR compared to Thr-790 in wild-type EGFR. nih.govresearchgate.net
Structural Confirmation X-ray crystallography, MD simulationsThese techniques have confirmed the binding mode and provided atomic-level insights into the selectivity. nih.gov

Development of Advanced Preclinical Models for Predicting and Investigating Complex Resistance Mechanisms

The clinical utility of AZD-9291 is ultimately limited by the development of acquired resistance. To understand and overcome these resistance mechanisms, sophisticated preclinical models are essential research tools. These models aim to replicate the complex tumor biology and evolution seen in patients.

A variety of in vitro and in vivo models have been developed. In vitro, resistance is often modeled by chronically exposing EGFR-mutant cancer cell lines, such as PC-9 (exon 19 deletion) and H1975 (L858R/T790M), to increasing concentrations of AZD-9291. aacrjournals.orgnih.gov This approach allows for the selection and characterization of resistant cell populations. Furthermore, advanced gene-editing technologies have been used to introduce specific, clinically observed resistance mutations, like the EGFR C797S mutation, into sensitive cell lines (e.g., H1975), creating models that mimic specific patient scenarios. aacrjournals.org

In vivo models provide a more complex system to study drug response and resistance. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are widely used. Dose-dependent tumor regression has been demonstrated in PC-9 and H1975 xenografts treated with AZD-9291. nih.gov These models are also used to study acquired resistance; for instance, tumors that regrow after initial treatment can be analyzed to identify resistance mechanisms. nih.gov Transgenic mouse models that endogenously express mutant EGFR (e.g., EGFRL858R+T790M) develop lung adenocarcinomas and have been instrumental in providing in vivo evidence for resistance mechanisms and for testing combination therapies. nih.gov More recently, patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are being utilized. mdpi.com PDX models are considered to better retain the genetic and phenotypic heterogeneity of the original human tumor, making them valuable tools for studying complex resistance pathways and testing novel therapeutic strategies. mdpi.com

Model TypeDescriptionApplicationSource(s)
In Vitro Dose Escalation Cancer cell lines (e.g., PC-9) are exposed to gradually increasing drug concentrations.Generating and selecting for broadly resistant cell populations to study novel mechanisms. aacrjournals.orgnih.gov
Gene-Edited Cell Lines Specific resistance mutations (e.g., C797S) are engineered into sensitive cell lines (e.g., H1975).Studying the specific impact of a known resistance mutation on drug sensitivity. aacrjournals.org
Cell Line Xenografts Human cancer cell lines are implanted subcutaneously or orthotopically in mice.Evaluating in vivo efficacy and investigating resistance in tumors that relapse after treatment. nih.govnih.gov
Transgenic Mouse Models Mice are genetically engineered to express mutant EGFR, leading to spontaneous tumor development.Studying resistance development in a more physiologically relevant context and testing combination therapies. nih.gov
Patient-Derived Xenografts (PDX) Tumor tissue from a patient is directly implanted and propagated in mice.Investigating resistance in a model that closely mirrors the patient's tumor heterogeneity and biology. mdpi.com

Identification and Validation of Novel Preclinical Biomarkers for Response and Resistance

Identifying biomarkers that can predict a patient's response to AZD-9291 or signal the emergence of resistance is a major goal of preclinical research. Such biomarkers are crucial for guiding treatment decisions and developing strategies to overcome resistance.

Preclinical models have been instrumental in identifying a range of potential resistance biomarkers. Beyond the well-established on-target EGFR C797S mutation, bypass pathway activation is a common theme. ascopubs.org Preclinical studies have shown that amplification or mutation of genes in the RAS-MAPK pathway, including KRAS and NRAS, can confer resistance to AZD-9291. mdpi.comamegroups.org Similarly, amplification of MET or HER2 (ERBB2) and mutations in BRAF have been identified in preclinical resistance models. mdpi.commdpi.comamegroups.org These alterations allow cancer cells to circumvent their dependence on EGFR signaling.

Biomarker CategorySpecific Marker(s)ImplicationSource(s)
On-Target Alteration EGFR C797S, G724S mutationsPrevents covalent binding of AZD-9291, leading to direct resistance. ascopubs.orgamegroups.org
Bypass Pathway Activation MET/HER2 amplification, KRAS/NRAS/BRAF mutationsActivates alternative survival signaling pathways (e.g., MAPK), reducing dependence on EGFR. mdpi.commdpi.comamegroups.org
Receptor Tyrosine Kinase AXL overexpressionMediates resistance by sustaining survival signaling and promoting EMT. mdpi.com
Tumor Suppressor Loss NF1 mutationLeads to hyperactivation of the RAS signaling pathway. mdpi.comamegroups.org
Circulating Proteins Immune response proteinsLevels at the time of progression may predict subsequent survival, highlighting the role of the immune system. amegroups.org

Exploration of this compound Activity in Other Malignancies Beyond NSCLC in Preclinical Settings

While AZD-9291 was developed for EGFR-mutant non-small cell lung cancer (NSCLC), its potent mechanism of action has prompted preclinical investigations into its potential efficacy in other cancer types that may be driven by EGFR alterations.

Glioblastoma (GBM) is one such area of interest, as EGFR alterations are common in this disease. However, preclinical studies using patient-derived orthotopic xenograft (PDOX) models of GBM have shown that AZD-9291 has a limited impact on both tumor metabolic activity and survival. researchgate.netoup.com This has been partly attributed to insufficient drug exposure in the brain and the unique nature of EGFR alterations in GBM compared to NSCLC, suggesting a lack of therapeutic effect in this context. researchgate.netoup.com

In contrast, more promising results have been observed in preclinical models of central nervous system (CNS) metastases, a common and challenging problem in EGFR-mutant NSCLC. Studies in mouse models demonstrated that AZD-9291 achieves significant exposure in the brain. amegroups.orgresearchgate.net In a mouse xenograft model of brain metastases using EGFR-mutant NSCLC cells (PC9), AZD-9291 treatment resulted in significant tumor growth inhibition. researchgate.net Similarly, in a preclinical model of leptomeningeal carcinomatosis (LMC), another form of CNS metastasis, AZD-9291 showed high efficacy against LMC caused by EGFR-mutant lung cancer cells, including those resistant to earlier-generation EGFR inhibitors. oncotarget.com These findings suggest that while the activity in primary brain tumors like GBM may be limited, AZD-9291 holds potential for treating and preventing CNS metastases originating from EGFR-mutant NSCLC. oncotarget.com Additionally, preclinical research has explored the interaction of AZD-9291 with drug efflux pumps like ABCB1, which are relevant across many cancer types and can contribute to multidrug resistance. mdpi.com

Malignancy/ConditionPreclinical ModelKey FindingsSource(s)
Glioblastoma (GBM) Patient-Derived Orthotopic Xenograft (PDOX)Limited impact on metabolic activity and tumor growth; attributed to insufficient brain exposure and different EGFR alteration types. researchgate.netoup.com
Brain Metastases (from NSCLC) Mouse xenograft model (PC9 cells)Significant brain exposure and inhibition of tumor growth in the brain. researchgate.net
Leptomeningeal Carcinomatosis (from NSCLC) Mouse LMC model (HCC827/H1975 cells)High efficacy in controlling LMC, including in models resistant to first and second-generation TKIs. oncotarget.com

Q & A

Q. How does AZD-9291 dimesylate selectively inhibit mutant EGFR isoforms compared to wild-type EGFR?

this compound covalently binds to the ATP-binding site of EGFR by targeting cysteine 797 (Cys797), a residue critical for its irreversible inhibition. It demonstrates ~200-fold greater potency against mutant EGFR (e.g., L858R/T790M, IC50 = 12 nM) compared to wild-type EGFR (IC50 = 480 nM) in recombinant enzyme assays . This selectivity arises from structural differences in mutant EGFR, allowing preferential binding while sparing wild-type receptors in normal tissues .

Q. What in vitro and in vivo models are recommended for evaluating this compound’s efficacy against EGFR T790M-positive NSCLC?

  • In vitro : Use PC-9 cell lines (EGFR exon 19 deletion) with dose-escalation protocols (e.g., starting at 160 nM AZD-9291) to mimic resistance development . Monitor EGFR phosphorylation inhibition via Western blotting.
  • In vivo : Employ xenograft models with HCC827 (ex19del) or H1975 (L858R/T790M) cell lines. Administer 5 mg/kg/day this compound orally, achieving >80% tumor reduction in responsive models .

Advanced Research Questions

Q. How can researchers address contradictory efficacy data across EGFR mutation subtypes (e.g., L858R vs. exon 19 deletions)?

Variations in IC50 values (15 nM for L858R/T790M vs. 17 nM for ex19del) suggest mutation-specific structural impacts on drug binding . To resolve discrepancies:

  • Perform mutation-specific kinase assays under standardized ATP concentrations.
  • Use isoform-specific cell lines (e.g., Ba/F3 models engineered with distinct EGFR mutations) to isolate mutation-dependent effects .

Q. What experimental strategies overcome acquired resistance to this compound in NSCLC models?

  • Combination therapies : Co-administer PI3K/Akt or MEK/ERK inhibitors (e.g., buparlisib) to target parallel signaling pathways activated in resistant tumors .
  • Dose escalation : Gradually increase AZD-9291 concentrations (up to 1.5 μM) in cell culture to simulate and study resistance mechanisms, such as tertiary EGFR mutations (e.g., C797S) .

Q. How should severe cutaneous adverse reactions (SCARs) like toxic epidermal necrolysis (TEN) be monitored in preclinical studies?

  • Preclinical monitoring : Regularly assess skin biopsies in animal models for keratinocyte apoptosis and immune cell infiltration.
  • Clinical correlation : Review case reports where TEN occurred 21 days post-treatment, covering >30% body surface area. Immediate drug discontinuation and immunosuppressive therapy (e.g., corticosteroids) are critical .

Methodological and Translational Questions

Q. What role does the metabolite AZ-5104 play in AZD-9291’s pharmacological activity?

AZ-5104, an active metabolite, retains EGFR inhibitory activity and contributes to sustained target engagement. Integrate metabolite profiling via LC-MS/MS in pharmacokinetic studies to assess its plasma exposure and tissue distribution, particularly in CNS models .

Q. What evidence supports this compound’s exploration in glioblastoma (GBM)?

Preclinical studies show AZD-9291 penetrates the blood-brain barrier and inhibits EGFRvIII mutants in GBM. In vivo, it reduced tumor volume in orthotopic models. Clinical trials report partial responses in recurrent GBM with EGFR alterations, supporting combination trials with PI3K inhibitors or radiotherapy .

Q. How should researchers design studies to account for variable IC50 values across EGFR isoforms?

  • Standardize assay conditions : Use consistent ATP concentrations (e.g., 1 mM) and recombinant enzyme sources.
  • Statistical analysis : Apply ANOVA to compare IC50 values across mutations, followed by post-hoc tests (e.g., Tukey’s) to identify significant differences .

Tables for Key Data

EGFR Mutation IC50 (nM) Selectivity vs. Wild-Type Reference
L858R/T790M12~200-fold
Exon 19 deletion (ex19del)17~200-fold
Wild-type EGFR480Baseline
Adverse Event Incidence in Preclinical ModelsMitigation Strategy
TEN/SJSRare (case reports)Immediate drug cessation + corticosteroids

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.